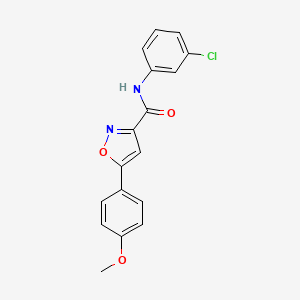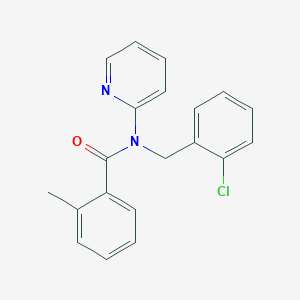![molecular formula C23H24N4O3 B4510577 2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone](/img/structure/B4510577.png)
2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound is also known as GSK-3 inhibitor and is used in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell cycle progression, and gene expression. The inhibition of GSK-3 by this compound results in the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which has been implicated in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone have been extensively studied. This compound has been shown to have anti-inflammatory, neuroprotective, and anti-cancer properties. The inhibition of GSK-3 by this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect neurons from apoptosis and reduce the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone in lab experiments include its high yield, reproducibility, and potential therapeutic implications. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its potential side effects are still being investigated.
Future Directions
There are several future directions for research on 2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone. One direction is to further investigate its potential therapeutic implications in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Additionally, future research could focus on understanding the mechanism of action of this compound and identifying potential side effects. Finally, future research could investigate the potential of this compound as a tool for studying the role of GSK-3 in various cellular processes.
Conclusion
In conclusion, 2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone is a chemical compound that has potential therapeutic implications in the treatment of various diseases. This compound has been extensively studied for its ability to inhibit GSK-3, and its biochemical and physiological effects have been investigated. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Scientific Research Applications
2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-6-phenyl-3(2H)-pyridazinone has been extensively studied for its potential use in the treatment of various diseases. This compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes. GSK-3 has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, the inhibition of GSK-3 by this compound has potential therapeutic implications.
properties
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-30-21-10-6-5-9-20(21)25-13-15-26(16-14-25)23(29)17-27-22(28)12-11-19(24-27)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSHYCJAYMHUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(dimethylamino)sulfonyl]-N-(3,5-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4510502.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4510504.png)
![3,5-dimethyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4510522.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide](/img/structure/B4510532.png)
![N-(3-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510534.png)
![N-[(2-isopropoxy-1-naphthyl)methyl]-2-(2-pyridinyloxy)ethanamine](/img/structure/B4510546.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B4510554.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4510582.png)

![6,7-dimethoxy-3-[3-oxo-3-(3-oxo-1-piperazinyl)propyl]-4(3H)-quinazolinone](/img/structure/B4510598.png)


![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510611.png)